

Application Note: In Vivo Optimization of 1-(3,5-Difluorophenyl)biguanide HCl

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Compound of Interest

Compound Name:	1-(3,5-Difluorophenyl)biguanide hydrochloride
CAS No.:	1030829-66-3
Cat. No.:	B3033488

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Compound: **1-(3,5-Difluorophenyl)biguanide hydrochloride** CAS: 2267-49-4 (Generic for fluorophenyl variants; verify specific isomer batch) Primary Class: Phenylbiguanide Derivative Target Receptors: 5-HT3 Receptor (Agonist), ASIC1a (Acid-Sensing Ion Channel Modulator)

Abstract & Mechanism of Action

1-(3,5-Difluorophenyl)biguanide is a synthetic biguanide derivative. Structurally, it is an analog of 1-phenylbiguanide (PBG) and 1-(3-chlorophenyl)biguanide (mCPBG). The addition of fluorine atoms at the 3 and 5 positions is a medicinal chemistry strategy often used to block metabolic sites, potentially increasing half-life and altering lipophilicity to enhance Blood-Brain Barrier (BBB) penetration compared to the parent compounds.

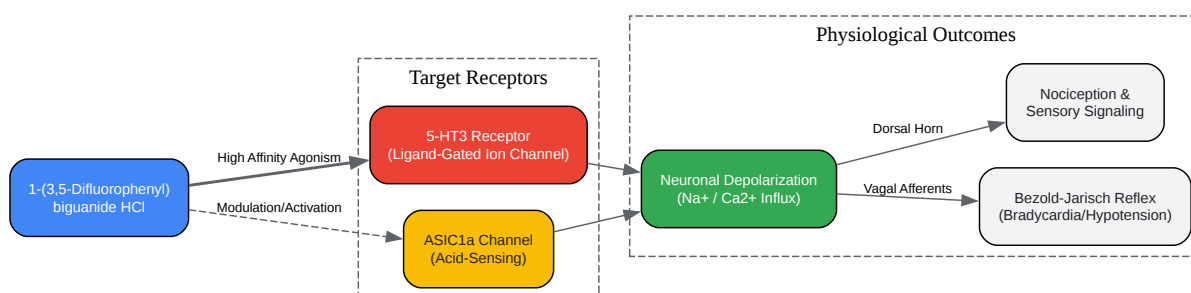
Primary Mechanisms:

- 5-HT3 Receptor Agonism: Like mCPBG, this compound acts as a potent agonist at ligand-gated 5-HT3 ion channels. Activation triggers rapid depolarization in peripheral sensory

neurons (nodose ganglia), inducing the Bezold-Jarisch reflex (bradycardia, hypotension, and apnea).

- ASIC1a Modulation: Phenylbiguanides are known to activate or potentiate Acid-Sensing Ion Channels (ASICs) at physiological pH, contributing to nociception and ischemic signaling.

Mechanistic Pathway Diagram



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Caption: Dual-pathway activation mechanism. Primary action is via 5-HT3 receptors on vagal afferents; secondary action via ASIC1a modulation.

Physicochemical Properties & Formulation

Correct vehicle selection is critical to prevent precipitation in the syringe or at the injection site.

Property	Specification
Molecular Weight	~249.65 g/mol (free base) / ~286.1 g/mol (HCl salt)
Solubility	Water: Soluble (~10-25 mg/mL); DMSO: Soluble (>50 mg/mL)
Appearance	White to off-white crystalline solid
Stability	Hygroscopic.[1] Store desiccated at -20°C. Solutions stable for 24h at 4°C.

Formulation Protocol (Stock Solution)

Target Concentration: 5 mg/mL (for 1-10 mg/kg dosing in mice/rats).

- Vehicle: 0.9% Sterile Saline (preferred) or PBS (pH 7.4).
- Preparation:
 - Weigh 10 mg of 1-(3,5-Difluorophenyl)biguanide HCl.
 - Add 2 mL of 0.9% Saline.
 - Vortex for 30-60 seconds. If dissolution is slow, warm gently to 37°C.
 - Note: If using the free base (rare), you must dissolve in DMSO first (5% final vol) then dilute with Saline. The HCl salt should dissolve directly in aqueous media.
- Sterilization: Pass through a 0.22 µm PES syringe filter prior to injection.

Dosage Strategy & Pharmacokinetics

Since specific PK data for the 3,5-difluoro derivative is limited, dosing is bracketed against the standard 1-phenylbiguanide (PBG) and m-chlorophenylbiguanide (mCPBG).

Recommended Dosage Ranges

Route	Species	Dose Range	Purpose
Intravenous (IV)	Rat/Mouse	0.5 – 5 mg/kg	Acute Reflex Studies (Bezold-Jarisch), PK analysis.
Intraperitoneal (IP)	Mouse	5 – 15 mg/kg	Behavioral studies, Nociception, Metabolic screening.
Intracerebroventricular (ICV)	Rat	10 – 50 μ g/animal	Central 5-HT ₃ /ASIC modulation (Seizure models).

Dosing Logic:

- **Start Low:** The 3,5-difluoro substitution often increases potency or metabolic stability compared to the phenyl parent. Start at the lower end (1 mg/kg IV or 5 mg/kg IP) to avoid excessive bradycardia or respiratory depression.
- **Metabolic Stability:** The fluorine atoms block hydroxylation at the 3,5 positions, potentially extending the half-life beyond the ~1-2 hours seen with PBG.

Experimental Protocols

Protocol A: Assessment of 5-HT₃ Agonism (Bezold-Jarisch Reflex)

This is the standard validation assay for phenylbiguanide derivatives.

Objective: Quantify the potency of the compound in inducing transient bradycardia and hypotension via vagal afferent activation.

Materials:

- Anesthetized Rats (Urethane 1.2 g/kg or Isoflurane).
- Femoral vein cannulation for IV administration.

- Femoral artery cannulation for Blood Pressure (BP) and Heart Rate (HR) monitoring.

Workflow:

- Baseline: Establish 10 minutes of stable baseline BP and HR.
- Bolus Injection: Administer 1-(3,5-Difluorophenyl)biguanide as a rapid IV bolus (0.1 mL volume).
 - Dose 1: 0.5 mg/kg
 - Washout: Wait 15 minutes (or until parameters return to baseline).
 - Dose 2: 1.0 mg/kg
 - Dose 3: 3.0 mg/kg
- Validation (Antagonist): Pre-treat with Ondansetron (1 mg/kg IV), a selective 5-HT₃ antagonist.
- Re-challenge: Administer the effective dose of the biguanide. The reflex should be abolished.

Expected Results:

- Immediate (within 2-5 seconds) drop in HR (-30 to -100 bpm) and MAP (-20 to -40 mmHg).
- Duration: Transient, lasting 10-60 seconds.

Protocol B: In Vivo Nociception (ASIC/5-HT₃)

Objective: Evaluate nociceptive behavior in the hind paw.

Workflow:

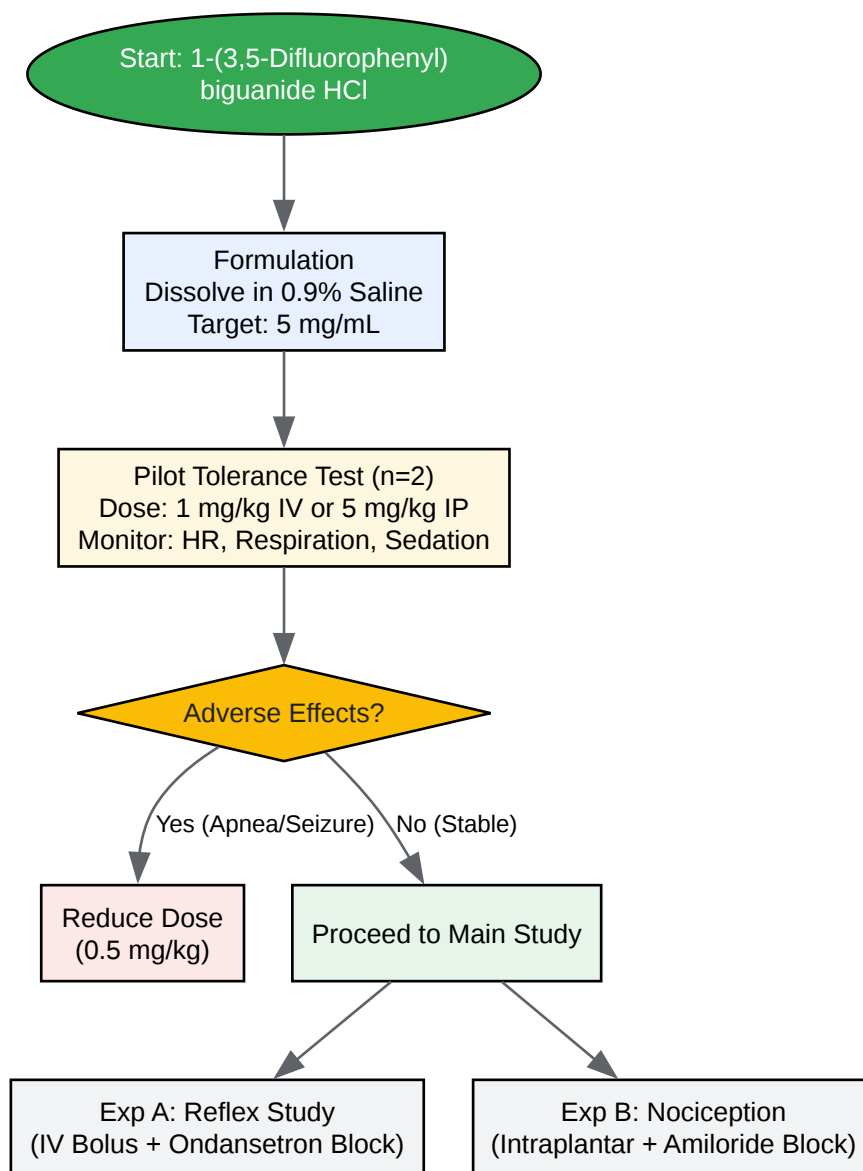
- Intraplantar Injection: Inject 10-50 µg (in 20-50 µL saline) into the plantar surface of the hind paw.
- Observation: Record "flinching" or "licking" time for 0-30 minutes.

- Controls:
 - Vehicle (Saline).
 - Positive Control (1-Phenylbiguanide).
 - Antagonist Block: Co-inject with Amiloride (ASIC blocker) or Ondansetron (5-HT3 blocker) to determine mechanism.

Safety & Toxicology

- Respiratory Depression: High doses of 5-HT3 agonists can cause transient apnea. Monitor respiratory rate closely.
- Hypoglycemia: As a biguanide (related to Metformin), chronic high doses might activate AMPK and lower blood glucose. For acute studies (<4 hours), this is negligible. For chronic studies, monitor blood glucose.
- Excitotoxicity: Direct central injection (ICV) may lower seizure threshold.

Experimental Workflow Diagram



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Caption: Step-by-step decision tree for formulation, safety piloting, and execution of in vivo experiments.

References

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Sources

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